Osanetant belongs to the class of compounds known as neurokinin receptor antagonists. Specifically, it targets the neurokinin-3 receptor, which is part of the tachykinin family of receptors involved in various physiological functions, including mood regulation and cognitive processes. The chemical formula of osanetant is C₄₁H₄₉N₅O₃S, with a molar mass of approximately 606.63 g/mol. It is classified as a small organic molecule due to its non-peptide structure, distinguishing it from other neurokinin antagonists that may be peptide-based.
The synthesis of osanetant can be achieved through several methods, including:
The synthesis typically includes several key steps:
Osanetant features a complex molecular structure characterized by a large organic framework that includes multiple functional groups. The structural configuration allows for high affinity and selectivity towards neurokinin-3 receptors.
Osanetant primarily undergoes reactions typical of small organic molecules, including:
The specific reaction pathways utilized in synthesizing osanetant often involve:
Osanetant functions as an antagonist at the neurokinin-3 receptor. By blocking these receptors, it inhibits pathways that enhance the release of biogenic amines such as dopamine and serotonin, which are critical in mood regulation and cognitive function.
Osanetant is typically presented as a solid at room temperature with specific melting and boiling points depending on its formulation.
Research indicates that osanetant maintains structural integrity under standard laboratory conditions, supporting its potential as a therapeutic agent.
Osanetant is under investigation for several scientific uses:
Osanetant (developmental code SR-142,801) is a first-in-class, potent, and selective non-peptide antagonist of the neurokinin-3 receptor (NK3R). It was synthesized in the mid-1990s by Sanofi-Synthélabo as part of efforts to develop novel neuromodulators for central nervous system (CNS) disorders. The compound emerged from rational drug design targeting tachykinin receptors, with a chemical structure characterized as N-(1-{3-[(3R)-1-benzoyl-3-(3,4-dichlorophenyl)piperidin-3-yl]propyl}-4-phenylpiperidin-4-yl)-N-methylacetamide (molecular formula: C₃₅H₄₁Cl₂N₃O₂; molecular weight: 606.63 g/mol) [1] [3]. Preclinical studies confirmed its high affinity for human and guinea pig NK3 receptors (Kᵢ = 0.04–1.3 nM), though notably lower for rat receptors, highlighting species-specific binding profiles [5] [6]. Initial phase IIa trials in the early 2000s explored its antipsychotic potential, leveraging its ability to modulate dopaminergic and serotonergic pathways via NK3R blockade. Despite promising efficacy signals in schizophrenia, Sanofi discontinued development in 2005 during portfolio prioritization, stalling its clinical translation for over a decade [5] [7].
Table 1: Key Milestones in Osanetant Development
Year | Development Phase | Key Findings |
---|---|---|
1995 | Preclinical Discovery | First non-peptide NK3 antagonist described; high affinity for human NK3 receptors |
2001 | Phase IIa Trials | Demonstrated efficacy in schizophrenia comparable to haloperidol |
2005 | Discontinuation | Sanofi halted development due to strategic decisions |
2022–2025 | Repurposing Efforts | Phase II trials for vasomotor symptoms; preclinical validation for PTSD |
NK3R, encoded by the TACR3 gene, is a Gq/11-protein-coupled receptor activated predominantly by neurokinin B (NkB), a peptide product of the TAC2/TAC3 gene. Unlike broadly distributed tachykinin receptors (NK1R, NK2R), NK3R exhibits restricted expression in limbic regions, including:
Functionally, NK3R activation triggers phospholipase C-mediated signaling, increasing inositol triphosphate (IP₃), diacylglycerol (DAG), and protein kinase C (PKC) activity [10]. This pathway potentiates neuronal excitability and synaptic plasticity in fear-processing circuits. Crucially, Tac2 mRNA is rapidly upregulated in the CeM within 30 minutes of fear conditioning—peaking during memory consolidation—and requires associative pairing of conditioned/unconditioned stimuli [10]. NK3R⁺ CeM neurons project to brainstem nuclei (e.g., periaqueductal gray, reticular formation), directly modulating defensive behaviors like freezing and hyperarousal [2] [10].
Osanetant’s transition from antipsychotic to trauma-therapeutic candidate arose from converging insights:
Table 2: Osanetant’s Mechanistic Shift to PTSD Therapeutics
Parameter | Schizophrenia Focus | PTSD Focus |
---|---|---|
Primary Target Pathway | Dopamine/5-HT dysregulation | Tac2/NkB-NK3R in CeM/BNST fear circuits |
Key Intervention Window | Chronic dosing | Acute post-trauma (≤1 hour) |
Sex Dependence | Not studied | Efficacy demonstrated in female models |
Clinical Evidence | Phase II positive symptom reduction | Preclinical fear suppression; Phase II planned |
Current efforts focus on repurposing osanetant for early PTSD intervention. Acer Therapeutics is advancing phase II trials for menopausal symptoms (NCT05415137), while trauma-focused applications leverage its ability to biologically dampen memory overconsolidation without sedative effects [1] [9].
CAS No.: 1467093-03-3
CAS No.: 172886-23-6
CAS No.: 1164-45-0
CAS No.: 22138-53-0
CAS No.: 13966-05-7
CAS No.: